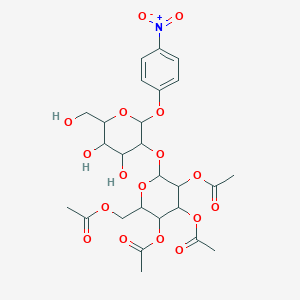
4-Nitrophenyl 2-O-(2,3,4,6-Tri-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 2-O-(2,3,4,6-Tri-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a complex carbohydrate derivative. It is often used in biochemical research, particularly in the study of glycosidase enzymes. This compound is a substrate that can be hydrolyzed by specific enzymes, releasing 4-nitrophenol, which can be easily detected due to its yellow color.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-O-(2,3,4,6-Tri-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of alpha-D-mannopyranose are protected using acetyl groups to form 2,3,4,6-Tri-O-acetyl-alpha-D-mannopyranosyl.
Glycosylation: The protected mannopyranosyl is then reacted with 4-nitrophenol in the presence of a glycosyl donor and a catalyst to form the desired compound.
Deprotection: The acetyl groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control reaction conditions precisely.
Purification: Employing chromatographic techniques to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: The compound undergoes hydrolysis in the presence of glycosidase enzymes, releasing 4-nitrophenol.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Glycosidase enzymes, water, and appropriate buffers.
Substitution: Acetyl chloride, acetic anhydride, and catalysts like pyridine.
Major Products
Hydrolysis: 4-nitrophenol and 2-O-(2,3,4,6-Tri-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranose.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 2-O-(2,3,4,6-Tri-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is widely used in:
Enzyme Assays: As a substrate for glycosidase enzymes to study their activity and kinetics.
Biochemical Research: To investigate carbohydrate metabolism and enzyme specificity.
Medical Research: In the development of diagnostic assays for enzyme deficiencies.
Industrial Applications: In the production of bioactive compounds and pharmaceuticals.
Wirkmechanismus
The compound acts as a substrate for glycosidase enzymes. The enzyme binds to the compound and catalyzes the hydrolysis of the glycosidic bond, releasing 4-nitrophenol. The release of 4-nitrophenol can be monitored spectrophotometrically, providing a measure of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl alpha-D-mannopyranoside: Lacks the acetyl protective groups.
4-Nitrophenyl beta-D-mannopyranoside: Has a different anomeric configuration.
2,4-Dinitrophenyl alpha-D-mannopyranoside: Contains an additional nitro group.
Uniqueness
4-Nitrophenyl 2-O-(2,3,4,6-Tri-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is unique due to its specific protective groups and glycosidic linkage, making it a valuable tool for studying specific enzyme activities and carbohydrate interactions.
Eigenschaften
Molekularformel |
C26H33NO17 |
|---|---|
Molekulargewicht |
631.5 g/mol |
IUPAC-Name |
[3,4,5-triacetyloxy-6-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H33NO17/c1-11(29)37-10-18-21(38-12(2)30)23(39-13(3)31)24(40-14(4)32)26(43-18)44-22-20(34)19(33)17(9-28)42-25(22)41-16-7-5-15(6-8-16)27(35)36/h5-8,17-26,28,33-34H,9-10H2,1-4H3 |
InChI-Schlüssel |
PZFOIXKCWZUCOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


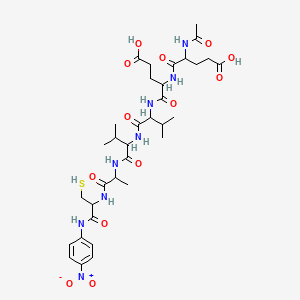
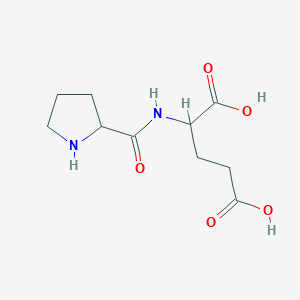
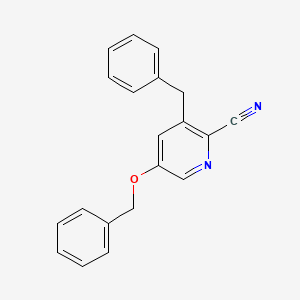
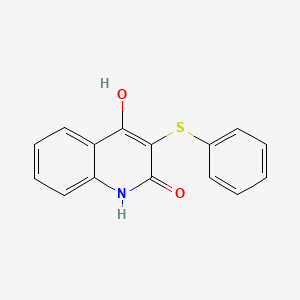
![[2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B13382881.png)
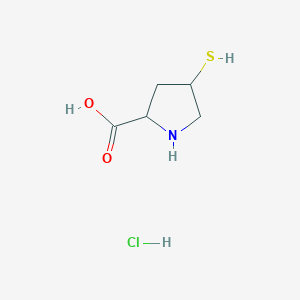
![4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[4-methyl-5-(4-methyl-6-oxo-2,3-dihydropyran-2-yl)pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one](/img/structure/B13382894.png)
![N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide](/img/structure/B13382902.png)
![6-[6-(Methoxymethyl)pyridin-3-yl]-4-[1-(oxan-4-yl)ethylamino]quinoline-3-carboxamide](/img/structure/B13382909.png)

![(3S)-8-Boc-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13382917.png)
![N-[6,7-dimethyl-4-oxo-5-(1-pentylpyridin-1-ium-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B13382926.png)
![4,4,4-trifluoro-N-[1-[[5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide](/img/structure/B13382936.png)
![2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid](/img/structure/B13382942.png)
